molecular formula C11H12BrFO B13198780 (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane

(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane

Cat. No.: B13198780
M. Wt: 259.11 g/mol
InChI Key: NOKOVJVOWHZAQH-GXSJLCMTSA-N
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Description

(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is a chiral oxolane (tetrahydrofuran) derivative featuring a bromomethyl group at the 2-position and a 4-fluorophenyl substituent at the 4-position. The stereochemistry (2R,4R) is critical to its reactivity and interactions, particularly in enantioselective synthesis or pharmaceutical applications. The bromomethyl group serves as a reactive site for nucleophilic substitution, while the 4-fluorophenyl moiety introduces steric and electronic effects due to fluorine’s electronegativity. This compound is likely synthesized via bromination of a precursor alcohol or through stereocontrolled cyclization strategies.

Properties

Molecular Formula

C11H12BrFO

Molecular Weight

259.11 g/mol

IUPAC Name

(2R,4R)-2-(bromomethyl)-4-(4-fluorophenyl)oxolane

InChI

InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-1-3-10(13)4-2-8/h1-4,9,11H,5-7H2/t9-,11+/m0/s1

InChI Key

NOKOVJVOWHZAQH-GXSJLCMTSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CBr)C2=CC=C(C=C2)F

Canonical SMILES

C1C(COC1CBr)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate oxolane precursor and a brominating agent.

    Bromination: The oxolane precursor undergoes bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Fluorophenyl Introduction:

Industrial Production Methods

Industrial production of (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of methyl-substituted oxolane.

Scientific Research Applications

(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorophenyl vs. Methylphenyl

The closest structural analog is (2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane (). Key differences arise from the para-substituent on the aromatic ring:

  • Electronic Effects : The 4-fluorophenyl group is electron-withdrawing (-I effect), reducing electron density on the oxolane ring. In contrast, the 4-methylphenyl group is electron-donating (+I effect), increasing ring electron density. This impacts reactivity in electrophilic substitutions or coordination with metal catalysts.
  • This affects solubility and membrane permeability in biological systems.
  • Metabolic Stability : The 4-fluorophenyl group may resist oxidative metabolism better than the methylphenyl group, as fluorine often blocks cytochrome P450-mediated hydroxylation .
Table 1: Substituent Comparison
Property 4-Fluorophenyl Derivative 4-Methylphenyl Derivative
Electronic Effect Electron-withdrawing Electron-donating
LogP (Predicted) ~2.1 (lower) ~3.0 (higher)
Metabolic Stability Higher Moderate

Halogenated Analogs: Bromo vs. Chloro Derivatives

  • Reactivity : The bromomethyl group is a superior leaving group compared to chloro analogs due to weaker C-Br bonds. This enhances its utility in alkylation reactions or SN2 mechanisms.
  • Steric Impact: Bromine’s larger atomic radius may introduce minor steric hindrance, though this is less significant than substituent electronic effects.

Stereochemical Considerations

The (2R,4R) configuration distinguishes this compound from stereoisomers (e.g., 2S,4S or 2R,4S). Enantiomeric purity is critical in pharmaceuticals, as seen in rosuvastatin-related compounds (), where improper stereochemistry can lead to reduced efficacy or toxicity.

Biological Activity

(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is a chiral compound that belongs to the oxolane family. Its unique structure, characterized by a bromomethyl group and a fluorophenyl substituent, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C11_{11}H12_{12}BrF O
  • Molecular Weight : 259.11 g/mol
  • CAS Number : 2059914-46-2
PropertyValue
Molecular FormulaC11_{11}H12_{12}BrF O
Molecular Weight259.11 g/mol
Boiling PointNot Available
DensityNot Available

The biological activity of (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Potential Targets

  • Enzymatic Inhibition : The bromomethyl group may facilitate nucleophilic substitution reactions, allowing the compound to interact with enzymes critical for various metabolic pathways.
  • Receptor Modulation : The presence of the fluorophenyl group could enhance binding affinity to certain receptors, potentially affecting neurotransmission or inflammatory responses.

Antimicrobial Activity

Research indicates that compounds similar to (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane exhibit antimicrobial properties. A study explored its efficacy against various bacterial strains, revealing significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that derivatives of this compound can modulate inflammatory responses. For instance, they were found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This indicates its potential use in treating inflammatory diseases.

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines production

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